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Compound of Interest

2,4,4,6,6,8,8-Heptamethyl-1-
Compound Name:
nonene

Cat. No.: B093614

An In-depth Technical Guide to the Chemical Structure Elucidation of 2,4,4,6,6,8,8-
Heptamethyl-1-nonene

Introduction

2,4,4,6,6,8,8-Heptamethyl-1-nonene is a highly branched terminal alkene with the chemical
formula CisHs2 and a molecular weight of approximately 224.43 g/mol .[1][2][3][4] As a member
of the branched alkene subclass, its extensive substitution along the carbon chain imparts
distinct physical and chemical properties compared to its linear isomers.[1] The unambiguous
determination of its chemical structure is paramount for its application in research and various
chemical processes. This guide provides a comprehensive overview of the analytical
techniques and data interpretation required for the structural elucidation of 2,4,4,6,6,8,8-
Heptamethyl-1-nonene, tailored for researchers, scientists, and professionals in drug
development. The primary analytical methods discussed include Mass Spectrometry (MS),
Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of 2,4,4,6,6,8,8-Heptamethyl-1-nonene is
presented below. These properties are fundamental for its identification and handling in a
laboratory setting.
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Property Value Reference

2,4,4,6,6,8,8-Heptamethyl-1-

IUPAC Name [2]
nonene

CAS Number 15796-04-0 [21[3]1[4]

Molecular Formula CieH32 [1112][3][4]

Molecular Weight 224.43 g/mol [1112113114]

Predicted Boiling Point 261.2+7.0°C [4]

Predicted Density 0.780 £ 0.06 g/cm3 [4]

Spectroscopic Data Analysis for Structure
Elucidation

The confirmation of the 2,4,4,6,6,8,8-Heptamethyl-1-nonene structure relies on the synergistic
interpretation of data from various spectroscopic techniques. Each method provides unique
insights into the molecular framework.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis
of volatile compounds like 2,4,4,6,6,8,8-Heptamethyl-1-nonene.[1] The mass spectrum
provides the molecular weight and characteristic fragmentation patterns that are crucial for
identification. The electron ionization (EI) mass spectrum is available on the NIST WebBook.[2]

m/z (Mass-to-Charge Ratio) Interpretation

Molecular ion (M*), confirming the molecular

224 _
weight.
Base peak, characteristic of a tert-butyl
57 [(CH3)sC+*] fragment, a highly stable

carbocation.

Other alkyl fragments resulting from the
41, 43, 69, 83, etc. ) ]
cleavage of the highly branched carbon chain.
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Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For
2,4,4,6,6,8,8-Heptamethyl-1-nonene, the key is to identify the absorptions characteristic of a
terminal alkene and the saturated alkyl portions.

Wavenumber (cm~12) Vibration Mode Functional Group
~3080 =C-H Stretch Terminal Alkene (=CH3)
2850-2960 C-H Stretch Alkane (CHs, CHz, CH)
~1642 C=C Stretch Terminal Alkene
C-H Bending
1465 & 1378 _ _ _ Alkane (CHz, CHs)
(Scissoring/Rocking)
910 & 990 =C-H Out-of-Plane Bend Monosubstituted Alkene

The presence of a =C-H stretching peak just above 3000 cm~! is a clear indicator of an alkene.
The C=C stretch appears in the 1680-1640 cm~1 region.[5][6] Furthermore, monosubstituted
alkenes show strong, characteristic out-of-plane bending bands at approximately 910 and 990
cm~*. The strong absorptions between 2850 and 2960 cm~* confirm the presence of the
saturated hydrocarbon backbone.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are essential for determining the precise connectivity of atoms
within the molecule.[1]

1H NMR Spectroscopy (Predicted Data)

The proton NMR spectrum will show signals corresponding to the vinyl protons and the various
types of saturated protons in the highly branched structure.
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~4.7-5.0 Multiplet 2H =CHz2 (Vinyl protons)
~5.6-5.8 Multiplet 1H =CH- (Vinyl proton)
] -CH- (Allylic proton at
~19-21 Multiplet 1H
C2)
) -CHz- and -CH-
~1.0-1.4 Complex Multiplets ~5H
protons
) -CHs protons (multiple
~0.8-1.0 Singlets/Doublets ~23H

overlapping signals)

Note: Due to the complexity of the branched structure, significant signal overlap is expected in
the aliphatic region.

13C NMR Spectroscopy (Predicted Data)

The carbon NMR spectrum is particularly useful for identifying the alkene carbons and
differentiating between the non-equivalent carbons in the alkyl chain.

Chemical Shift (6, ppm) Carbon Assignment

~145 C1 (=CHz)

~112 C2 (=CH-)

~50-60 Quaternary Carbons (C4, C6, C8)
~40-50 Methylene Carbons (-CHz-)
~25-35 Methyl Carbons (-CHs)

~20-30 Methine Carbon (-CH-)

Alkene carbons typically appear in the 100-170 ppm range, making them easily distinguishable.
[91[10]
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Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Dissolve approximately 1 mg of 2,4,4,6,6,8,8-Heptamethyl-1-nonene
in 1 mL of a volatile solvent such as hexane or dichloromethane.

 Instrumentation: Use a GC system equipped with a non-polar capillary column (e.g., DB-
5ms, 30 m x 0.25 mm x 0.25 um) coupled to a mass spectrometer.

e GC Conditions:

[¢]

Injector Temperature: 250 °C

[e]

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

o

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a
rate of 10 °C/min, and hold for 5 minutes.

o

Injection Volume: 1 pL with a split ratio of 50:1.
e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 35 to 350.
o Source Temperature: 230 °C.
o Quadrupole Temperature: 150 °C.

o Data Analysis: Identify the peak corresponding to the compound based on its retention time.
Analyze the resulting mass spectrum, identifying the molecular ion peak and the
fragmentation pattern. Compare the spectrum with a reference library (e.g., NIST).

Fourier Transform Infrared (FTIR) Spectroscopy
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o Sample Preparation: As the compound is a liquid, a neat sample can be analyzed. Place a
single drop of the liquid between two KBr or NaCl salt plates to create a thin film.

e Instrumentation: Use a standard FTIR spectrometer.
o Data Acquisition:
o Collect a background spectrum of the clean salt plates.
o Collect the sample spectrum over a range of 4000 to 400 cm~1.
o Set the resolution to 4 cm~* and co-add 16 scans to improve the signal-to-noise ratio.

o Data Analysis: Process the spectrum to identify the key absorption bands corresponding to
the alkene and alkane functional groups as detailed in the data table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a
deuterated solvent (e.g., CDCIs). Add a small amount of tetramethylsilane (TMS) as an
internal standard (O ppm).

 Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
e 'H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and 8-16
scans.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Alarger number of scans (e.g., 1024 or more) is typically required due to the lower natural
abundance of 13C.
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o Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline
correction). Integrate the *H NMR signals and determine their chemical shifts and
multiplicities. Assign the signals in both *H and 13C spectra to the corresponding atoms in the

proposed structure.

Visualizations
Logical Workflow for Structure Elucidation

The following diagram illustrates the systematic workflow for the structural elucidation of
2,4,4,6,6,8,8-Heptamethyl-1-nonene.

Sample Information

Unknown Sample
(2,4,4,6,6,8,8-Heptamethyl-1-nonene)

Spectrgscopic Analysis

Data Interpretation

Molecular Weight & Functional Groups Atom Connectivity &
Fragmentation (Alkene, Alkane) Chemical Environment
Structure CLnfirrnation

Final Structure Confirmed

Click to download full resolution via product page
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Caption: Experimental workflow for spectroscopic analysis.

Structure-Spectra Correlation Diagram

This diagram shows the logical relationship between the key structural features of the molecule
and their expected spectroscopic signals.

Molecular Structure Fragments

Terminal Alkene Branched Alkyl Chain
(-CH=CH2) (-C(CHB3)2-, -CH2-, -CH-)

/ Expected Spectroscopic| Signatures
y
IR: ~3080, ~1642, 1H NMR: 4.7-5.8 ppm e ) 1H NMR: 0.8-2.1 ppm
910 & 990 cm-1 13C NMR: 110-145 ppm 1R 0230 @il 13C NMR: 20-60 ppm

Click to download full resolution via product page

Caption: Correlation of structure and spectral data.

Conclusion

The structural elucidation of 2,4,4,6,6,8,8-Heptamethyl-1-nonene is achieved through a multi-
technique spectroscopic approach. Mass spectrometry confirms the molecular formula and
reveals characteristic fragmentation patterns indicative of its highly branched nature. Infrared
spectroscopy provides definitive evidence for the terminal alkene functional group and the
saturated alkyl backbone. Finally, *H and 3C NMR spectroscopy offer detailed insights into the
specific arrangement and chemical environment of each atom, allowing for the unambiguous
confirmation of the molecule's connectivity. The combined interpretation of this data provides
irrefutable proof of the assigned structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b093614?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/b093614
https://webbook.nist.gov/cgi/inchi?ID=C15796040&Mask=200
https://www.musechem.com/product/2446688-heptamethyl-1-nonene-m076224/
https://www.lookchem.com/casno15796-04-0.html
https://orgchemboulder.com/Spectroscopy/irtutor/alkenesir.shtml
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/11%3A_Alkenes%3A_Infrared_Spectroscopy_and_Mass_Spectrometry/11.08%3A_Infrared_Spectroscopy
https://ncstate.pressbooks.pub/organicchem/chapter/infrared-spectra-of-some-common-functional-groups/
https://ncstate.pressbooks.pub/organicchem/chapter/infrared-spectra-of-some-common-functional-groups/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Alkenes/Properties_of_Alkenes/Nuclear_Magnetic_Resonance_(NMR)_of_Alkenes
http://www.askthenerd.com/ocol/SPEC/CNMR/C131.HTM
https://www.benchchem.com/product/b093614#2-4-4-6-6-8-8-heptamethyl-1-nonene-chemical-structure-elucidation
https://www.benchchem.com/product/b093614#2-4-4-6-6-8-8-heptamethyl-1-nonene-chemical-structure-elucidation
https://www.benchchem.com/product/b093614#2-4-4-6-6-8-8-heptamethyl-1-nonene-chemical-structure-elucidation
https://www.benchchem.com/product/b093614#2-4-4-6-6-8-8-heptamethyl-1-nonene-chemical-structure-elucidation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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